Superior Promiscuous HLA-DR Binding Breadth Compared to Overlapping CD4+ Epitopes
Protein SSX2 (45-59) demonstrates a significantly broader promiscuous HLA-DR binding pattern compared to the overlapping CD4+ epitope p37-51. The p45-59 peptide is restricted by at least three distinct HLA-DRB1 subtypes (*0701, *1101, and *1302), with a cumulative population coverage of approximately 25% in the Caucasian population [1][2]. In contrast, the overlapping p37-51 epitope is restricted solely by HLA-DR3 (*0301), which is expressed in about 20% of individuals from several major ethnic groups but lacks the multi-allele promiscuity of p45-59 [3][4].
| Evidence Dimension | HLA-DR restriction breadth (number of restrictive alleles) and estimated population coverage |
|---|---|
| Target Compound Data | HLA-DRB1*0701, *1101, *1302; cumulative prevalence ~25% in Caucasians |
| Comparator Or Baseline | SSX2 (37-51): HLA-DR3*0301 only; ~20% population coverage |
| Quantified Difference | 3 restrictive alleles vs 1 restrictive allele; approximately 5 percentage points higher coverage in Caucasian population |
| Conditions | In vitro HLA binding assays and T-cell stimulation using PBMCs from healthy donors and melanoma patients |
Why This Matters
Broader HLA restriction translates to applicability in a larger patient population for peptide vaccine trials, reducing the need for pre-screening or HLA stratification.
- [1] Neumann F, Wagner C, Stevanovic S, et al. Identification of an HLA-DR-restricted peptide epitope with a promiscuous binding pattern derived from the cancer testis antigen HOM-MEL-40/SSX2. Int J Cancer. 2004;112(4):661-668. View Source
- [2] Neumann F, Wagner C, Stevanovic S, et al. Identification of an HLA-DR-restricted peptide epitope with a promiscuous binding pattern derived from the cancer testis antigen HOM-MEL-40/SSX2. Int J Cancer. 2004;112(4):661-668. (Table data on HLA-DRB1 restriction) View Source
- [3] Ayyoub M, Merlo A, Hesdorffer CS, et al. Distinct but overlapping T helper epitopes in the 37-58 region of SSX-2. Clin Immunol. 2005;114(1):70-78. View Source
- [4] Smith HA, McNeel DG. The SSX family of cancer-testis antigens as target proteins for tumor therapy. Clin Dev Immunol. 2010;2010:150591. View Source
